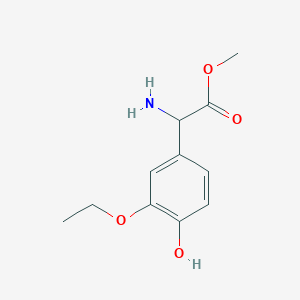
2-(2-Chloro-4-fluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the chloro and fluoro substituents on the phenyl ring makes this compound particularly interesting for various chemical and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like ethanol or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-fluorophenyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form more saturated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Ethanol, toluene, dimethylformamide (DMF)
Catalysts: Palladium-based catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenylpiperidines, while oxidation reactions can produce piperidones .
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-fluorophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-fluorophenyl)pyridine
- 2-(2-Chloro-4-fluorophenyl)morpholine
- 2-(2-Chloro-4-fluorophenyl)thiophene
Uniqueness
2-(2-Chloro-4-fluorophenyl)piperidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H13ClFN |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
2-(2-chloro-4-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
Clave InChI |
JBBDTILJSUYNTC-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)





![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)


